molecular formula C24H38O6Si2 B053964 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl CAS No. 123640-93-7

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

Cat. No. B053964
M. Wt: 478.7 g/mol
InChI Key: KENDGHJJHKCUNB-UHFFFAOYSA-N
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Description

  • Introduction "4,4'-Bis(triethoxysilyl)-1,1'-biphenyl" is a specific organosilicon compound. While direct studies on this compound are limited, research on similar bis(triethoxysilyl) compounds and biphenyl derivatives provides insights into its potential characteristics and applications.

  • Synthesis Analysis

    • The synthesis of related bis(triethoxysilyl) compounds typically involves reactions under specific conditions that might include hydrolysis, condensation, or halogenation processes. For instance, the synthesis of related compounds like 1,4-bis(triisopropylsilyl)buta-1,3-diyne involves complex organic synthesis procedures (Constable et al., 2006).
  • Molecular Structure Analysis

    • The molecular structure of "4,4'-Bis(triethoxysilyl)-1,1'-biphenyl" likely exhibits characteristics similar to those of biphenyl derivatives, which often show unique packing in their crystal structures due to weak C—H⋯π supramolecular interactions (Constable et al., 2006).
  • Chemical Reactions and Properties

    • While specific reactions of "4,4'-Bis(triethoxysilyl)-1,1'-biphenyl" are not detailed in the literature, similar compounds show interesting chemical behaviors, such as selective adsorption and complex formation due to their unique functional groups (Deng et al., 2017).
  • Physical Properties Analysis

    • The physical properties of "4,4'-Bis(triethoxysilyl)-1,1'-biphenyl" would be influenced by its molecular structure. Similar compounds exhibit distinct thermal and photoluminescent properties, as observed in studies on related biphenyl-based coordination polymers (Wang et al., 2014).
  • Chemical Properties Analysis

    • The chemical properties of "4,4'-Bis(triethoxysilyl)-1,1'-biphenyl," like reactivity and stability, are likely influenced by the bis(triethoxysilyl) and biphenyl groups. These groups can impart unique reactivity patterns, as seen in studies on similar compounds (Saito et al., 2011).

Scientific Research Applications

  • Formation of Arylsilsesquioxane Gels and Related Materials : This compound is used in the synthesis of amorphous hybrid organic-inorganic network materials. Hydrolysis and condensation of this compound result in the formation of aryl- and ethynyl-bridged polysilsequioxanes in the form of xerogels. These gels are glasslike materials composed of uniform aggregates of particles between 50 and 80 nm in diameter (Shea, Loy, & Webster, 1992).

  • Preparation of Aryl-Bridged Polysilsesquioxane Aerogels : It is used for the sol-gel processing to form phenyl- and biphenyl-bridged polysilsesquioxane gels. The gels, when dried using supercritical carbon dioxide extraction, lead to high surface area aerogels (up to 1750 m²/g) (Loy, Shea, & Russick, 1992).

  • Formation of Helical Organic-Inorganic Hybrid Silica Nanotubes : This compound has been used to prepare right-handed helical organic-inorganic hybrid silica nanotubes. It acts as a precursor in sol-gel reactions for nanostructure formation, potentially applicable in materials science (Wang et al., 2011).

  • Use in Mesoscopically Ordered Organic/Organosilica Nanocomposite Thin Films : The compound has been utilized in the evaporation-induced self-assembly process to organize and chemically bind functionalized organic material into ordered nanochannels within an organosilica matrix. This leads to materials with unique photoluminescent properties and improved hardness (Wahab, Sudhakar, Yeo, & Sellinger, 2008).

  • Synthesis of Bis(1,2-Dioximes) and Their Polymeric Metal Complexes : This compound has been used in the synthesis of new bis(aminoglyoximes) and their polymeric complexes with various metals, showing potential applications in materials science and metal-organic chemistry (Karataşl et al., 1991).

Safety And Hazards

Specific hazards arising from the chemical include fire hazard where irritating fumes and organic acid vapors may develop when the material is exposed to elevated temperatures or open flame .

Future Directions

The PMOs with tunable composition, morphology, and even-distributed hydrophobic organic groups in the framework endow such periodic mesoporous hybrids with great potentials in the fields of catalysis, environmental remediation, biology, pharmacy, analytical chemistry, and microelectronics . The synthesis chemistry of PMOs and application development would particularly and continuously appeal to the researchers in chemistry and materials science in the future .

properties

IUPAC Name

triethoxy-[4-(4-triethoxysilylphenyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O6Si2/c1-7-25-31(26-8-2,27-9-3)23-17-13-21(14-18-23)22-15-19-24(20-16-22)32(28-10-4,29-11-5)30-12-6/h13-20H,7-12H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KENDGHJJHKCUNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C2=CC=C(C=C2)[Si](OCC)(OCC)OCC)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O6Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

160173-37-5
Record name 4,4′-Bis(triethoxysilyl)biphenyl homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160173-37-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID60565963
Record name ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

478.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Bis(triethoxysilyl)-1,1'-biphenyl

CAS RN

123640-93-7
Record name ([1,1'-Biphenyl]-4,4'-diyl)bis(triethoxysilane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60565963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-Bis(triethoxysilyl)-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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